molecular formula C7H7ClINO2S B2685934 4-chloro-2-iodo-N-methylbenzenesulfonamide CAS No. 273208-16-5

4-chloro-2-iodo-N-methylbenzenesulfonamide

Cat. No.: B2685934
CAS No.: 273208-16-5
M. Wt: 331.55
InChI Key: GCQMSXQIVWMLDE-UHFFFAOYSA-N
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Description

4-chloro-2-iodo-N-methylbenzenesulfonamide is an organic compound with the molecular formula C7H7ClINO2S and a molecular weight of 331.56 g/mol . It is a sulfonamide derivative, characterized by the presence of both chlorine and iodine atoms on the benzene ring, along with a methyl group attached to the nitrogen atom of the sulfonamide group.

Preparation Methods

The synthesis of 4-chloro-2-iodo-N-methylbenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable benzene derivative, such as 4-chlorobenzenesulfonamide.

    N-Methylation: The final step involves the methylation of the nitrogen atom, which can be accomplished using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

4-chloro-2-iodo-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-chloro-2-iodo-N-methylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-2-iodo-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the sulfonamide group allows it to form hydrogen bonds with target proteins, potentially inhibiting their activity. The chlorine and iodine atoms may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 4-chloro-2-iodo-N-methylbenzenesulfonamide include other halogenated sulfonamides, such as:

  • 4-chloro-2-fluoro-N-methylbenzenesulfonamide
  • 4-bromo-2-iodo-N-methylbenzenesulfonamide
  • 4-chloro-2-iodo-N-ethylbenzenesulfonamide

Compared to these compounds, this compound is unique due to the specific combination of chlorine and iodine atoms, which may confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

4-chloro-2-iodo-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClINO2S/c1-10-13(11,12)7-3-2-5(8)4-6(7)9/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQMSXQIVWMLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C=C1)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClINO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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